,3-Diisopropoxy-2-propanol, also known as 1,3-diisopropyl glycerol diether or NSC-46561, is an organic compound with the formula C9H20O3. Its structure can be represented by the following:
CH3CH(CH3)OCH2CH(CH3)OCH2CH(CH3)OH
PubChem provides a summary of its chemical properties [].
1,3-Diisopropoxy-2-propanol is an organic compound characterized by the molecular formula and a molecular weight of 176.258 g/mol. This compound features two isopropoxy groups attached to a propanol backbone, contributing to its unique chemical properties. It is a colorless liquid that exhibits miscibility with various organic solvents, making it useful in multiple chemical applications .
While specific biological activities of 1,3-Diisopropoxy-2-propanol are not extensively documented, its chemical properties suggest potential applications in biological research. The compound may act as a solvent or stabilizing agent in the preparation of biological samples. Additionally, its unique structure could provide avenues for therapeutic investigations due to its interaction with biological molecules.
1,3-Diisopropoxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isopropyl alcohol in the presence of an acid catalyst. This method allows for the formation of the desired compound while ensuring high yield and purity when optimized for industrial production .
In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing high-purity reactants and optimized reaction conditions to maximize efficiency and product quality.
The compound has several applications across various fields:
Several compounds are structurally related to 1,3-Diisopropoxy-2-propanol. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,3-Diethoxy-2-propanol | Ethoxy groups instead of isopropoxy groups | Different steric and electronic properties |
1-Chloro-3-isopropoxy-2-propanol | Chlorine substitution | Reactivity influenced by halogen presence |
1,3-Diphenyl-2-propanol | Phenyl groups instead of alkoxy groups | Enhanced aromatic characteristics |
1,3-Bis(diethylamino)-2-propanol | Diethylamino groups | Potentially greater basicity and nucleophilicity |
1,3-Bis(trityloxy)-2-propanol | Trityloxy substituents | Increased steric hindrance affecting reactivity |
1,3-Bis(triphenylsilyl)-2-propanol | Triphenylsilyl substituents | Enhanced stability due to bulky silyl groups |
The distinct arrangement of isopropoxy groups in 1,3-Diisopropoxy-2-propanol provides it with specific steric and electronic properties that differentiate it from other similar compounds. This uniqueness enhances its utility in specialized applications where these characteristics are advantageous.